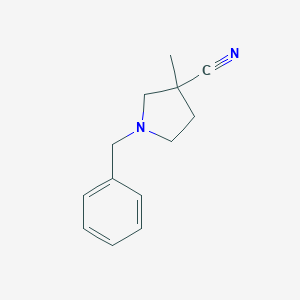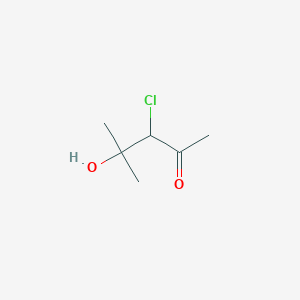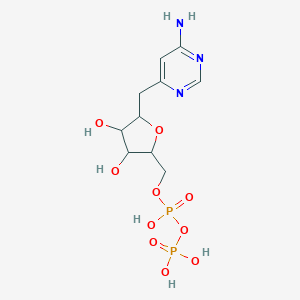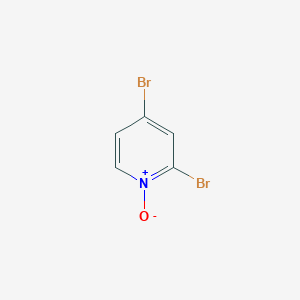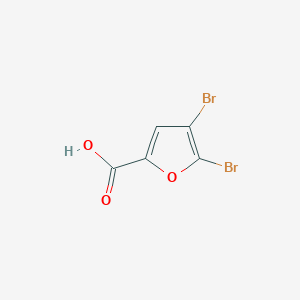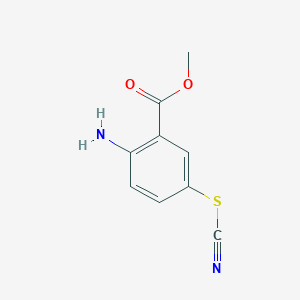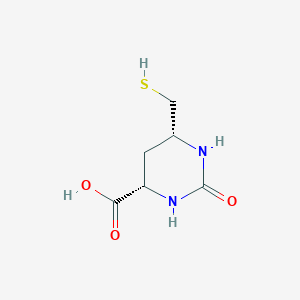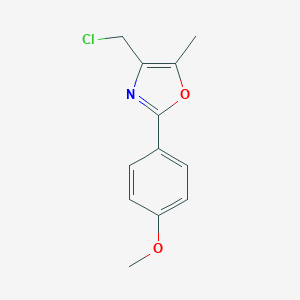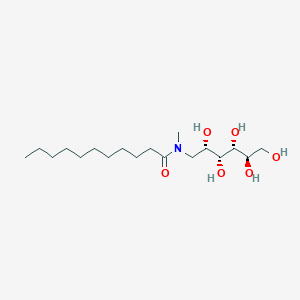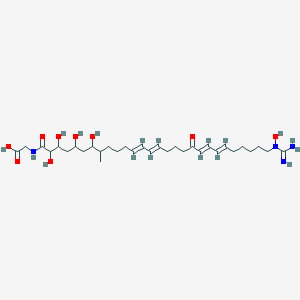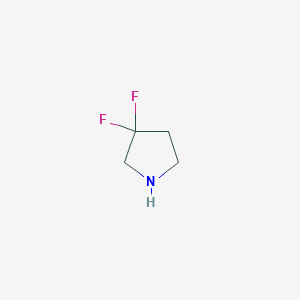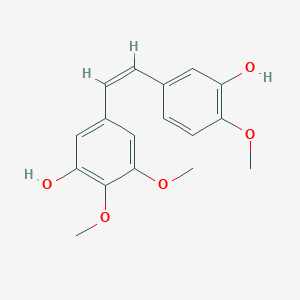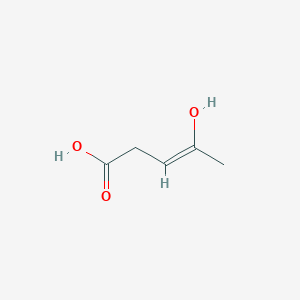
(Z)-4-hydroxypent-3-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-hydroxypent-3-enoic acid (HPA) is a natural compound that is found in royal jelly, a secretion produced by honeybees. HPA is a member of the alpha-hydroxy acid family and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (Z)-4-hydroxypent-3-enoic Acid is not fully understood, but it is thought to work by modulating various signaling pathways in the body. This compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance cognitive function. It has also been shown to have antimicrobial properties and may be effective against a range of bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Z)-4-hydroxypent-3-enoic Acid in lab experiments is that it is a natural compound and is generally considered safe. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are a number of potential future directions for research on (Z)-4-hydroxypent-3-enoic Acid. One area of interest is its potential as a treatment for cancer. Studies have shown that this compound may be effective against a range of cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models, and further research is needed to determine its potential as a treatment for Alzheimer's disease. Additionally, research is needed to better understand the mechanism of action of this compound and to identify potential side effects or interactions with other drugs.
Synthesemethoden
(Z)-4-hydroxypent-3-enoic Acid can be synthesized from a variety of precursors, including 3-hydroxybutanal and 4-hydroxy-2-pentanone. One common method for synthesizing this compound involves the reaction of 3-hydroxybutanal with acetaldehyde in the presence of a base catalyst. The resulting product is then oxidized to form this compound.
Wissenschaftliche Forschungsanwendungen
(Z)-4-hydroxypent-3-enoic Acid has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as a treatment for various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
| 117425-95-3 | |
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
(Z)-4-hydroxypent-3-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2,6H,3H2,1H3,(H,7,8)/b4-2- |
InChI-Schlüssel |
FZBYZQPNENFBLV-RQOWECAXSA-N |
Isomerische SMILES |
C/C(=C/CC(=O)O)/O |
SMILES |
CC(=CCC(=O)O)O |
Kanonische SMILES |
CC(=CCC(=O)O)O |
Synonyme |
3-Pentenoic acid, 4-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


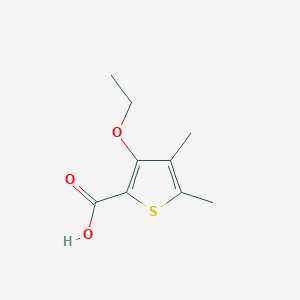
![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)
